molecular formula C11H16O4 B158939 1,5-Pentanediol diacrylate CAS No. 36840-85-4

1,5-Pentanediol diacrylate

Cat. No. B158939
CAS RN: 36840-85-4
M. Wt: 212.24 g/mol
InChI Key: XAMCLRBWHRRBCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds can offer insights into potential methods for synthesizing 1,5-pentanediol diacrylate. For instance, the synthesis of 1,5-pentanediol diacetate is achieved with high yield through the esterification of 1,5-pentanediol with acetic acid . This suggests that a similar esterification process could potentially be used to synthesize 1,5-pentanediol diacrylate by reacting 1,5-pentanediol with acrylic acid.

Molecular Structure Analysis

While the molecular structure of 1,5-pentanediol diacrylate is not provided, the structure of a related compound, 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one, has been determined through X-ray crystallography . This compound exhibits an extremely short bridging carbon-carbon bond, which is a notable feature that could influence the reactivity and properties of the molecule. Such structural analyses are crucial for understanding the behavior of chemical compounds.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 1,5-pentanediol diacrylate. However, the pyrolysis of 1,5-pentanediol diacetate to produce 1,4-pentadiene is described . This reaction occurs at high temperatures and results in a high purity and yield of the desired product. This information is relevant as it demonstrates the thermal stability and potential decomposition pathways of diacetate esters, which could be analogous to the diacrylate esters under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-pentanediol diacrylate are not detailed in the provided papers. Nonetheless, the high yield and purity of 1,4-pentadiene obtained from the pyrolysis of 1,5-pentanediol diacetate indicate that the starting material and its derivatives have significant chemical stability and reactivity under controlled conditions . These properties are essential for the practical application and handling of such chemicals in industrial and laboratory settings.

Scientific Research Applications

Chemical Intermediates and Production Methods

1,5-Pentanediol (1,5-PDO) is recognized as an important chemical intermediate. It has widespread applications in producing materials like polyurethane, polyester, plastifiers, inks, paintings, and spices. The preparation technologies for 1,5-PDO are advanced and held by a few companies globally. The demand in the Chinese market is primarily met through imports. This highlights the global relevance and industrial importance of 1,5-PDO in various sectors (Hen Jun-hai, 2007).

Biosynthesis Using Escherichia coli

Innovative research has led to the development of a nonnatural pathway for the de novo production of 1,5-PDO from carbohydrates like glucose. This method involves metabolic engineering of Escherichia coli, expanding its natural lysine pathways. This groundbreaking approach paves the way for producing 1,5-PDO using renewable bioresources, thus contributing significantly to sustainable chemistry (Xuecong Cen et al., 2020).

Biomass Conversion Processes

The conversion of biomass into valuable chemicals like 1,5-PDO is an area of active research. Studies have shown that furfural, derived from biomass, can be effectively transformed into 1,5-PDO with high yields. This process involves several steps including dehydration, hydration, and hydrogenation reactions. The technological advancements in this area demonstrate the potential of biomass as a renewable source for producing 1,5-PDO, which is otherwise difficult to produce from petroleum-derived feedstocks (Z. Brentzel et al., 2017).

Catalytic Hydrogenation Techniques

Recent advances in the catalytic hydrogenation of furfural and its derivatives into 1,5-PDO highlight the green and sustainable processes being developed in this field. The design and application of various catalysts, including their types, reaction mechanisms, and structure-activity relationships, have been systematically reviewed, showcasing the progress in this research direction (Jing Tan et al., 2021).

Biorefinery Strategies for Coproduction

A biorefinery strategy focusing on the coproduction of ethanol and 1,5-PDO from lignocellulosic biomass has been proposed. This strategy involves integrating biomass fractionation with simultaneous conversion of hemicellulose and cellulose constituents into 1,5-PDO and ethanol. The economic potential of this integrated strategy is significant, making it a competitive and sustainable method for producing 1,5-PDO and ethanol simultaneously (Kefeng Huang et al., 2018).

Polymer Synthesis and Characterization

1,5-PDO is also crucial in synthesizing high molecular weight polyesters. Research in this area involves studying the synthesis, characterization, and thermo-mechanical properties of polyesters derived from biobased 1,5-PDO and aliphatic diacids. These studies provide insight into the role of 1,5-PDO in the development of new materials with potential applications in various industrial sectors (Jing-Ying Lu et al., 2017).

Future Directions

A new low viscosity bio-based UV Monomer is under development . 1,5-Pentanediol diacrylate can be scaled up to commercial quantities and will serve as a replacement monomer for a large range of UV curable coating applications .

properties

IUPAC Name

5-prop-2-enoyloxypentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMCLRBWHRRBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190303
Record name 1,5-Pentanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Pentanediol diacrylate

CAS RN

36840-85-4
Record name 1,1′-(1,5-Pentanediyl) di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36840-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036840854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-pentanediyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-PENTANEDIOL DIACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA5KZC4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
D McClelland, K Barnett - radtech2020.com
Pyran has developed a novel process to manufacture renewable 1, 5-pentanediol (1, 5-PDO)-a building block chemical used to produce coatings, adhesives, and plastics–at< 25% of …
Number of citations: 0 radtech2020.com
HB Van der Walle, T Wagemakers… - Contact Dermatitis, 1983 - Wiley Online Library
The aim of this study was to investigate the sensitizing potential of 12di(meth)acrylates, when tested in the Guinea Pig Maximization Test (GPMT) and Freund's Complete Adjuvant Test (…
Number of citations: 37 onlinelibrary.wiley.com
E Andrzejewska - Polymer, 1996 - Elsevier
The influence of temperature on the photopolymerization kinetics of three analogous monomers, 2,2′-thiobisethanol diacrylate, 2,2′-oxybisethanol diacrylate and 1,5-pentanediol …
Number of citations: 50 www.sciencedirect.com
CG Zamboni, KL Kozielski, HJ Vaughan… - Journal of Controlled …, 2017 - Elsevier
Hepatocellular carcinoma (HCC) is the third most deadly cancer in the US, with a meager 5-year survival rate of < 20%. Such unfavorable numbers are closely related to the …
Number of citations: 52 www.sciencedirect.com
B Mishra, DR Wilson, SR Sripathi… - Regenerative …, 2020 - Springer
Safe and effective delivery of DNA to post-mitotic cells, especially highly differentiated cells, remains a challenge despite significant progress in the development of gene delivery tools. …
Number of citations: 7 link.springer.com
T Waegemaekers, MPM Bensink - Mutation Research/Genetic Toxicology, 1984 - Elsevier
The mutagenicity of 27 acrylate esters was assessed in the Salmonella-microsome assay. Methyl, ethyl, butyl, t-butyl, pentyl, neopentyl, hexyl acrylate and methacrylate and 2-…
Number of citations: 105 www.sciencedirect.com
JC Sunshine, SB Sunshine, I Bhutto, JT Handa… - PloS one, 2012 - journals.plos.org
A variety of genetic diseases in the retina, including retinitis pigmentosa and leber congenital amaurosis, might be excellent targets for gene delivery as treatment. A major challenge in …
Number of citations: 107 journals.plos.org
K Horigome, K Ebe, S Kuroda - Journal of applied polymer …, 2004 - Wiley Online Library
In an attempt to control the adhesive properties of acrylic copolymer‐based pressure‐sensitive adhesives, a series of multifunctional acrylate monomers were added and UV cured. The …
Number of citations: 55 onlinelibrary.wiley.com
R Wei, X Hua - Molecular Crystals and Liquid Crystals, 2017 - Taylor & Francis
We investigated the structure-property relationship of nematic liquid crystalline elastomer (LCE) actuators obtained from a series of nematic side-on monomers. The liquid crystalline …
Number of citations: 1 www.tandfonline.com
J Xiong, G Li, X Mei, J Ding, H Shen, D Zhu… - Frontiers in …, 2022 - frontiersin.org
The p53 gene has the highest mutation frequency in tumors, and its inactivation can lead to malignant transformation, such as cell cycle arrest and apoptotic inhibition. Persistent high-…
Number of citations: 5 www.frontiersin.org

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